{2-[(4-Chlorophenyl)sulfanyl]-3-pyridinyl}methanol
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Overview
Description
{2-[(4-Chlorophenyl)sulfanyl]-3-pyridinyl}methanol is an organic compound with the molecular formula C12H10ClNOS and a molecular weight of 251.73 g/mol . This compound is characterized by the presence of a chlorophenyl group, a sulfanyl group, and a pyridinyl group attached to a methanol moiety. It is used in various scientific research applications due to its unique chemical properties.
Scientific Research Applications
{2-[(4-Chlorophenyl)sulfanyl]-3-pyridinyl}methanol is used in several scientific research fields, including:
Chemistry: As a building block for the synthesis of more complex molecules.
Biology: In studies involving enzyme inhibition and protein-ligand interactions.
Industry: Used in the development of new materials and chemical processes.
Safety and Hazards
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of {2-[(4-Chlorophenyl)sulfanyl]-3-pyridinyl}methanol typically involves the reaction of 4-chlorothiophenol with 3-pyridinecarboxaldehyde in the presence of a reducing agent such as sodium borohydride . The reaction is carried out in an appropriate solvent like ethanol or methanol under controlled temperature conditions to yield the desired product.
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the general approach would involve scaling up the laboratory synthesis process, optimizing reaction conditions, and ensuring purity and yield through techniques such as recrystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
{2-[(4-Chlorophenyl)sulfanyl]-3-pyridinyl}methanol undergoes various chemical reactions, including:
Oxidation: The sulfanyl group can be oxidized to a sulfoxide or sulfone using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The compound can be reduced to remove the sulfanyl group or to modify the pyridinyl ring.
Substitution: The chlorophenyl group can undergo nucleophilic substitution reactions, where the chlorine atom is replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Nucleophiles such as amines, thiols, and alkoxides.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Modified pyridinyl derivatives.
Substitution: Various substituted chlorophenyl derivatives.
Mechanism of Action
The mechanism of action of {2-[(4-Chlorophenyl)sulfanyl]-3-pyridinyl}methanol involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s sulfanyl and pyridinyl groups play a crucial role in binding to these targets, leading to inhibition or modulation of their activity. The exact pathways and molecular targets can vary depending on the specific application and context of use .
Comparison with Similar Compounds
Similar Compounds
- (2-Methyl-4-pyrimidinyl)methanol
- (2-Methoxy-4-pyridinyl)methanol
- Phenyl (4-pyridinyl)methanol
- (4-Chlorophenyl) (2-pyridinyl)methanone
Uniqueness
{2-[(4-Chlorophenyl)sulfanyl]-3-pyridinyl}methanol is unique due to the presence of both a chlorophenyl and a sulfanyl group attached to a pyridinyl methanol moiety. This combination of functional groups imparts distinct chemical reactivity and biological activity, making it valuable for various research applications .
Properties
IUPAC Name |
[2-(4-chlorophenyl)sulfanylpyridin-3-yl]methanol |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H10ClNOS/c13-10-3-5-11(6-4-10)16-12-9(8-15)2-1-7-14-12/h1-7,15H,8H2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ILHJCKVEPXJJQB-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(N=C1)SC2=CC=C(C=C2)Cl)CO |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H10ClNOS |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00377143 |
Source
|
Record name | {2-[(4-Chlorophenyl)sulfanyl]pyridin-3-yl}methanol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00377143 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
251.73 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
51723-83-2 |
Source
|
Record name | {2-[(4-Chlorophenyl)sulfanyl]pyridin-3-yl}methanol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00377143 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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